molecular formula C15H13ClN2O4 B4990305 N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide

N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide

Cat. No. B4990305
M. Wt: 320.73 g/mol
InChI Key: UTMGXOZRAGBIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide, also known as Nitrofen, is a synthetic herbicide that was widely used in the 1960s and 1970s to control weeds in crops such as corn, soybeans, and rice. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.

Mechanism of Action

N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates that cause cell death and ultimately, plant death.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been shown to cause a variety of biochemical and physiological effects in plants, including chlorosis, necrosis, and inhibition of photosynthesis. It has also been shown to affect the growth and development of aquatic organisms, such as fish and amphibians.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been used as a tool in laboratory experiments to study the effects of herbicides on plant growth and development. However, its use is limited due to its toxicity and potential for environmental contamination.

Future Directions

There are several areas of future research that could be pursued in relation to nitrofen. These include:
1. Development of safer and more effective herbicides that do not rely on the inhibition of PPO.
2. Investigation of the long-term effects of nitrofen contamination on soil and water quality.
3. Study of the metabolism and toxicology of other nitroaromatic compounds, which may have similar effects on the environment and human health.
4. Development of new methods for the detection and remediation of nitrofen contamination in the environment.
5. Examination of the potential use of nitrofen as a therapeutic agent for the treatment of certain diseases, such as cancer.
In conclusion, N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide is a synthetic herbicide that has been extensively studied for its effects on the environment and human health. While its use has been banned in many countries, it continues to be a subject of scientific research due to its potential for environmental contamination and its use as a model compound for studying the metabolism and toxicology of nitroaromatic compounds.

Synthesis Methods

N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide is synthesized by reacting 2-chloro-5-nitroaniline with 2-phenoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its herbicidal properties and its effects on the environment and human health. It has also been used as a model compound for studying the metabolism and toxicology of nitroaromatic compounds.

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-9-11(18(20)21)7-8-13(14)16/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMGXOZRAGBIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide

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